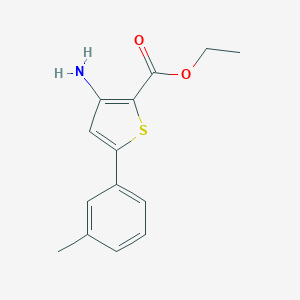
3-氨基-5-(3-甲基苯基)噻吩-2-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings that have significant importance in medicinal chemistry due to their diverse biological activities
科学研究应用
Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This method is widely used to synthesize aminothiophene derivatives .
Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . This reaction is known for its efficiency in producing thiophene derivatives.
Industrial Production Methods
Industrial production of ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate typically involves large-scale synthesis using the aforementioned methods. The Gewald reaction is particularly favored due to its scalability and high yield. Reaction conditions are optimized to ensure maximum efficiency and purity of the final product.
化学反应分析
Types of Reactions
Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents are frequently employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thiophenes.
作用机制
The mechanism of action of ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate: Similar structure with a different position of the methyl group.
Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate: Contains additional functional groups that alter its chemical properties.
Uniqueness
Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
属性
IUPAC Name |
ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-3-17-14(16)13-11(15)8-12(18-13)10-6-4-5-9(2)7-10/h4-8H,3,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIRULFWUPMAJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC(=C2)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B511021.png)
![3,4,4,21,21-pentamethyl-11,14-diazapentacyclo[12.7.0.03,11.05,10.015,20]henicosa-1,5,7,9,15,17,19-heptaene](/img/structure/B511031.png)
![{[4-(Ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B511035.png)
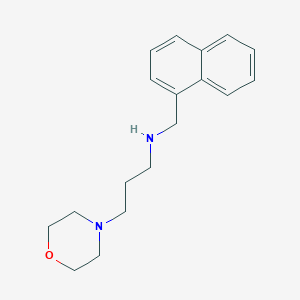

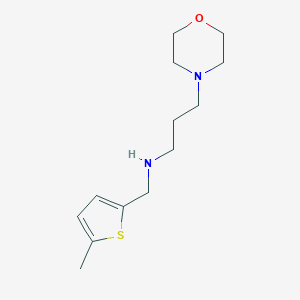
![3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol](/img/structure/B511055.png)
![[(2-chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B511058.png)
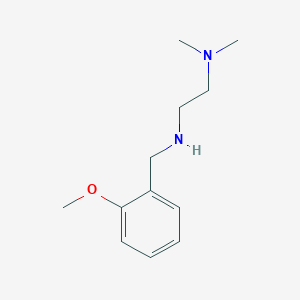
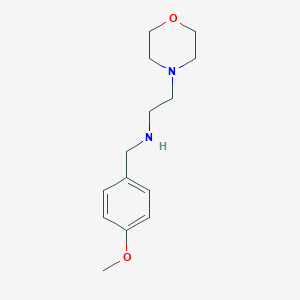
![{4-[(4-Methoxy-benzylamino)-methyl]-phenyl}-dimethyl-amine](/img/structure/B511066.png)
![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine](/img/structure/B511068.png)
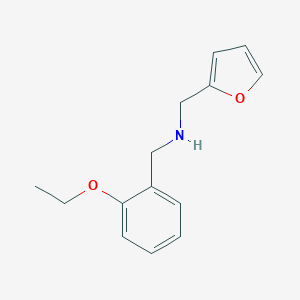
![1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol](/img/structure/B511085.png)
